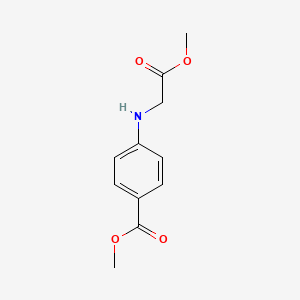

Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(2-methoxy-2-oxoethyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-15-10(13)7-12-9-5-3-8(4-6-9)11(14)16-2/h3-6,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMNBFJZVNPCDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate typically involves the esterification of 4-carboxymethyl-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out at elevated temperatures, usually around 90°C, for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.

Biology: The compound is used in biochemical assays and as a reagent in enzyme studies.

Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological molecules such as enzymes and receptors . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzoate Core

Hydroxy-Substituted Analogs

Compounds like 2-((4-methoxyphenethyl)amino)-2-oxoethyl 4-hydroxybenzoate (Ph2) and 2-((4-methoxyphenethyl)amino)-2-oxoethyl 3,4-dihydroxybenzoate (Ph4) () feature hydroxyl groups on the benzoate ring. These substituents significantly alter properties:

- Melting Points : Ph2 (93–95°C) vs. Ph4 (112–114°C), reflecting enhanced intermolecular hydrogen bonding in dihydroxy derivatives.

Halogenated Derivatives

2-(4-Chlorophenyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate () introduces a chlorine atom, increasing molecular weight (423.85 g/mol) and lipophilicity. Chlorine’s electron-withdrawing effect may stabilize the molecule against oxidation but could reduce solubility in polar solvents compared to the target compound .

Methoxy-Oxoethyl Variants

Methyl 4-(2-methoxy-2-oxoethyl)benzoate () shares the methoxy-oxoethyl group but lacks the amino linker. This absence reduces hydrogen-bonding capacity, leading to lower melting points (predicted) and altered reactivity in nucleophilic substitutions .

Functional Group Modifications

Amino vs. Ester Linkages

- Ester-Linked Analogs: Compounds like methyl 5-(((3,4-dihydroxy-9,10-dioxoanthracen-2-yl)amino)methyl)-2-(2-methoxy-2-oxoethyl)benzoate (83) () use ester groups, which are more hydrolytically stable but less reactive in condensation reactions .

Ethoxy vs. Methoxy Substituents

Methyl 4-amino-2-(2-ethoxy-2-oxoethoxy)benzoate () replaces methoxy with ethoxy, increasing steric bulk and lipophilicity. This substitution may slow metabolic degradation but reduce aqueous solubility compared to the target compound .

Physicochemical Properties

Boiling Points and Stability

- Methyl 4-(2-methoxy-2-oxoethyl)benzoate () has a boiling point of 298°C and a density of 1.2 g/cm³. The target compound’s amino group likely lowers its boiling point due to reduced molecular symmetry but improves thermal stability via intermolecular hydrogen bonds .

- Hydrolytic Stability : Methoxy groups () confer greater resistance to hydrolysis than ethoxy analogs (), suggesting the target compound’s stability falls between these extremes .

Chromatographic Behavior

- Rf Values: Analogs like Ph2 (Rf = 0.53) and Ph6 (Rf = 0.61) () demonstrate that increased hydrophobicity (e.g., cinnamate in Ph6) elevates Rf in thin-layer chromatography. The target compound’s amino group may lower Rf compared to non-polar derivatives .

Biological Activity

Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate, also known by its CAS number 90544-87-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuropharmacological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group and an oxoethyl amino substituent on a benzoate structure. Its chemical formula is , indicating the presence of functional groups that contribute to its biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Neurotransmitter Interaction : Similar compounds have been shown to interact with neurotransmitter systems, particularly influencing dopaminergic and serotonergic pathways. This interaction may affect mood regulation and motor control.

- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for applications in skin whitening and treating hyperpigmentation disorders .

- Antimicrobial Activity : The compound has been studied for its antibacterial and antifungal properties, showing effectiveness against various strains of bacteria and fungi, which could be leveraged for therapeutic applications .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. In studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial effects against pathogens such as E. coli, S. aureus, and C. albicans.

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 0.0048 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.039 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines, although further detailed investigations are required to elucidate its full potential in oncology.

Tyrosinase Inhibition

The compound's ability to inhibit tyrosinase has been quantitatively assessed, with various derivatives exhibiting different levels of inhibition. The most potent derivatives in related studies have been characterized by their structural modifications that enhance their inhibitory activity against tyrosinase, making them suitable for applications in cosmetic formulations targeting hyperpigmentation .

Case Studies and Research Findings

- In Vitro Studies : A study published in the Journal of Medicinal Chemistry evaluated the inhibitory effects of various methoxy-substituted compounds on mushroom and human tyrosinase, highlighting this compound's potential as a melanogenesis suppressor .

- Antibacterial Activity Assessment : Another research article documented the antibacterial efficacy of related compounds against a spectrum of bacterial strains, confirming that modifications to the piperidine ring structure can enhance antimicrobial properties .

- Neuropharmacological Effects : Investigations into the neuropharmacological effects revealed that similar compounds may antagonize depressant effects while potentiating central nervous system stimulants like amphetamines, suggesting potential applications in treating mood disorders.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate, and how can reaction conditions be optimized to minimize byproducts?

Methodological Answer: The synthesis typically involves coupling reactions between 4-methoxybenzoic acid derivatives and amino esters. For instance, reacting 4-methoxybenzoic acid with 2-methoxy-2-oxoethylamine in dimethylformamide (DMF) at room temperature using sodium carbonate as a base yields high-purity products. Key optimizations include:

- Stoichiometric ratios : Maintain a 1:1 molar ratio to avoid excess reactants.

- Solvent selection : DMF or THF improves solubility and reaction homogeneity.

- Purification : Recrystallization from ethanol enhances purity, as demonstrated in analogous syntheses with 91.7% yields .

- Byproduct mitigation : Monitor reaction progress via TLC and employ column chromatography for intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer: Critical techniques include:

- ¹H/¹³C NMR : Identify methyl ester protons (δ ~3.8–3.9 ppm), aromatic protons (δ ~7.2–8.0 ppm), and amide NH signals (δ ~5–6 ppm).

- IR spectroscopy : Confirm ester C=O (~1740 cm⁻¹) and amide C=O (~1650 cm⁻¹) stretches.

- Mass spectrometry (HRMS) : Verify the molecular ion peak (C₁₂H₁₅NO₅, [M+H]⁺ = 254.1022).

These methods align with characterization protocols for structurally similar esters and amides .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound, particularly regarding hydrogen bonding networks?

Methodological Answer: Discrepancies often arise from disordered solvent molecules or dynamic hydrogen bonds. Strategies include:

- High-resolution data : Collect data at ≤0.8 Å resolution to refine anisotropic displacement parameters.

- Software tools : Use SHELXL for modeling disorder and Mercury for hydrogen bond analysis .

- Validation : Cross-reference crystallographic results with IR spectroscopy (amide/ester vibrations) and variable-temperature studies to assess thermal motion .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Employ B3LYP/6-311+G(d,p) to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.

- Solvent effects : Incorporate Polarizable Continuum Model (PCM) for realistic solvent interactions.

- Validation : Compare computational predictions (e.g., activation energies) with experimental kinetic studies (HPLC-monitored reaction rates) .

Q. How should researchers address conflicting reports on the biological activity of this compound derivatives in enzyme inhibition studies?

Methodological Answer:

- Standardize assays : Use fixed enzyme concentrations (e.g., 10 nM) and Tris-HCl buffer (pH 7.4) for reproducibility.

- Dose-response curves : Determine IC₅₀ values across multiple replicates.

- Structural validation : Perform X-ray co-crystallization to visualize binding modes and cross-reference with docking simulations .

Q. What strategies are effective in scaling up synthesis while maintaining purity and efficiency?

Methodological Answer:

- Flow chemistry : Enhance heat/mass transfer for reduced side reactions.

- Green solvents : Replace DMF with ethanol/water mixtures.

- Process Analytical Technology (PAT) : Use in-line IR to dynamically adjust reaction parameters.

- Purification : Scale fractional crystallization or preparative HPLC for high-throughput purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.